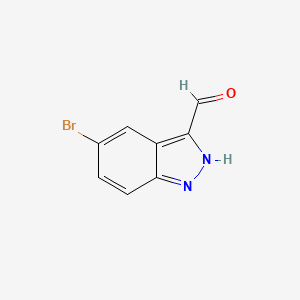

5-bromo-1H-indazole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

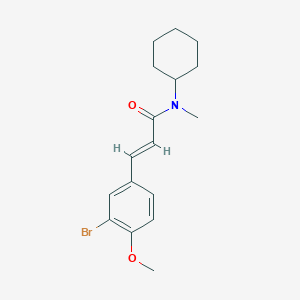

5-Bromo-1H-indazole-3-carbaldehyde is a chemical compound with the linear formula C8H5BrN2O . It has a molecular weight of 225.04 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is commonly used in laboratory settings .

Synthesis Analysis

The synthesis of 1H-indazole-3-carboxaldehyde derivatives, such as 5-bromo-1H-indazole-3-carbaldehyde, is typically achieved through the nitrosation of indoles in a slightly acidic environment . This method allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Molecular Structure Analysis

The InChI code for 5-bromo-1H-indazole-3-carbaldehyde is 1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

The aldehyde function of 1H-indazole-3-carboxaldehyde derivatives can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds (e.g., oxazoles, thiazoles, benzimidazoles, or isoindazoles) via cyclisation reactions .Physical And Chemical Properties Analysis

5-Bromo-1H-indazole-3-carbaldehyde is a solid substance . The compound is typically stored in a well-ventilated place and kept in a tightly closed container .Applications De Recherche Scientifique

Chemical Synthesis

“5-bromo-1H-indazole-3-carbaldehyde” is a chemical compound with the molecular formula C8H5BrN2O . It is used in the synthesis of various complex organic compounds. Its properties and storage conditions make it a valuable reagent in chemical synthesis .

Development of Indazole Derivatives

Indazole derivatives have a wide variety of medicinal applications . “5-bromo-1H-indazole-3-carbaldehyde” can be used as a starting material in the synthesis of these derivatives. These derivatives have shown potential as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis of 1H- and 2H-Indazoles

“5-bromo-1H-indazole-3-carbaldehyde” can be used in the synthesis of 1H- and 2H-indazoles . These compounds have been synthesized using various strategies, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Inhibitors of Phosphoinositide 3-Kinase δ

Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . “5-bromo-1H-indazole-3-carbaldehyde” can be used in the synthesis of these inhibitors.

Catalyst and Solvent-Free Reactions

“5-bromo-1H-indazole-3-carbaldehyde” can be used in catalyst and solvent-free reactions . These reactions are environmentally friendly and cost-effective, making them desirable in industrial applications.

Development of Anti-HIV Drugs

Indole derivatives, which can be synthesized from “5-bromo-1H-indazole-3-carbaldehyde”, have shown potential in the development of anti-HIV drugs . Molecular docking studies have been performed on these derivatives to evaluate their effectiveness .

Mécanisme D'action

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and may cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Indazole derivatives are currently drawing more and more attention in medicinal chemistry as kinase inhibitors . The functionalization of indazoles in position 3 has led to the discovery of several marketed drugs such as axitinib (Inlyta®), pazopanib (Votrient®), or lificiguat, and more indazole-based drugs are currently under development . Therefore, the study and application of 5-bromo-1H-indazole-3-carbaldehyde and similar compounds are expected to continue to be a significant area of research in the future .

Propriétés

IUPAC Name |

5-bromo-2H-indazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(4-12)11-10-7/h1-4H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGTYHMEQSSHFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942152 |

Source

|

| Record name | 5-Bromo-1H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1H-indazole-3-carbaldehyde | |

CAS RN |

201227-38-5 |

Source

|

| Record name | 5-Bromo-1H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

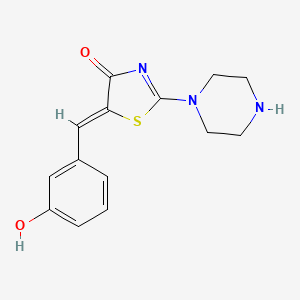

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-chloro-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2656254.png)

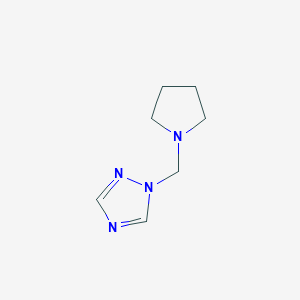

![Benzo[d]thiazol-2-yl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2656261.png)

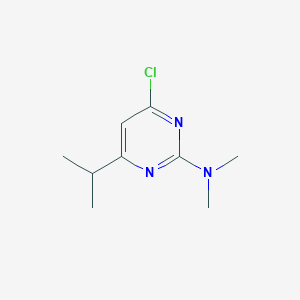

![Methyl 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)acetate](/img/structure/B2656271.png)

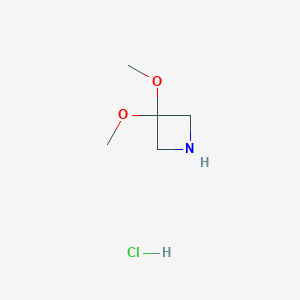

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2656274.png)

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2656276.png)